molecular formula C20H18N2O6 B2659672 [1-Oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl] 2-(4-formylphenoxy)acetate CAS No. 1111490-04-0

[1-Oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl] 2-(4-formylphenoxy)acetate

Cat. No.: B2659672
CAS No.: 1111490-04-0
M. Wt: 382.372
InChI Key: BFFAIYSGXJSQMP-UHFFFAOYSA-N
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Description

“[1-Oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl] 2-(4-formylphenoxy)acetate” is a complex organic compound that features a quinoxaline moiety, a formylphenoxy group, and an ester linkage. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “[1-Oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl] 2-(4-formylphenoxy)acetate” can be approached through multi-step organic synthesis. A possible route might involve:

    Formation of the Quinoxaline Moiety: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Formylphenoxy Group: This step might involve the reaction of a phenol derivative with a formylating agent such as paraformaldehyde in the presence of a base.

    Esterification: The final step could involve esterification of the quinoxaline derivative with the formylphenoxy acetic acid under acidic conditions.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids or quinones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

Biology

In biological research, such compounds might be investigated for their potential as enzyme inhibitors, receptor ligands, or antimicrobial agents.

Medicine

Potential medicinal applications include the development of new drugs for treating various diseases, particularly those involving oxidative stress or microbial infections.

Industry

In the industrial sector, the compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “[1-Oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl] 2-(4-formylphenoxy)acetate” would depend on its specific application. For example, as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. As an antimicrobial agent, it could disrupt cell wall synthesis or interfere with metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: These compounds are known for their antimicrobial and anticancer properties.

    Phenoxy Acetates: Often used in herbicides and pharmaceuticals.

    Ester Compounds: Widely used in various industries due to their stability and reactivity.

Uniqueness

The uniqueness of “[1-Oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl] 2-(4-formylphenoxy)acetate” lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity not seen in simpler compounds.

Properties

IUPAC Name

[1-oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl] 2-(4-formylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6/c1-13(28-19(25)12-27-15-8-6-14(11-23)7-9-15)20(26)22-10-18(24)21-16-4-2-3-5-17(16)22/h2-9,11,13H,10,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFAIYSGXJSQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(=O)NC2=CC=CC=C21)OC(=O)COC3=CC=C(C=C3)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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